molecular formula C11H15Br2NO B2951020 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide CAS No. 2287335-43-5

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Cat. No.: B2951020
CAS No.: 2287335-43-5
M. Wt: 337.055
InChI Key: KRXFOTLLBCYFKA-UHFFFAOYSA-N
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Description

“8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide” is a chemical compound with the CAS Number: 2287335-43-5 . It has a molecular weight of 337.05 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10 (12)11 (14)5-9 (7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the web search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary target of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, also known as SKF-83566, is the D1-like dopamine receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

SKF-83566 acts as an antagonist at the D1-like dopamine receptor . It binds to the receptor and prevents the binding of dopamine, thereby inhibiting the receptor’s function . Additionally, SKF-83566 can act as a weak competitive antagonist at the vascular 5-HT2 receptor .

Biochemical Pathways

The antagonistic action of SKF-83566 on the D1-like dopamine receptor affects the dopaminergic pathways in the brain. By blocking the activity of these receptors, SKF-83566 can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal signaling .

Result of Action

The antagonistic action of SKF-83566 on the D1-like dopamine receptor can lead to a variety of molecular and cellular effects. For instance, it can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal signaling . This can potentially influence behaviors and physiological functions associated with the dopaminergic system, such as motor control, cognition, and reward.

Properties

IUPAC Name

8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10(12)11(14)5-9(7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXFOTLLBCYFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=CC(=C(C=C12)O)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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